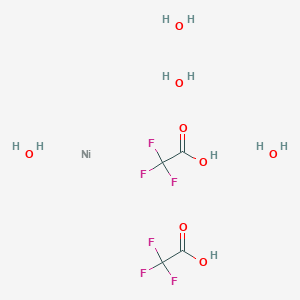 CAS No. 145271-55-2](/img/no-structure.png)
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE), or “TAPRuF4” for short, is a complex organometallic compound containing a ruthenium atom bonded to five ligands. The ligands include tris(acetylacetonato)Ru(II), H5-2,4-dimethylpentadienyl, and tetrafluoroborate. The ruthenium atom is the central atom in this compound and the other ligands are attached to it. This compound is used in a variety of scientific applications, including catalysis, electrochemistry, and spectroscopy.
科学研究应用
TAPRuF4 is used in a variety of scientific research applications. It is used in catalysis, as it is able to act as a catalyst in a variety of reactions, including oxidation and reduction reactions. It is also used in electrochemistry, as it is able to act as a redox mediator. It is also used in spectroscopy, as it is able to absorb and emit light in the visible and near-infrared regions of the spectrum.
作用机制
TAPRuF4 is able to act as a catalyst in a variety of reactions due to its ability to transfer electrons between two molecules. This electron transfer is facilitated by the ruthenium atom, which serves as the central atom in the compound. The other ligands are attached to the ruthenium atom and are able to interact with the molecules that are being reacted. This interaction allows for the transfer of electrons between the molecules, which facilitates the reaction.
Biochemical and Physiological Effects
TAPRuF4 has been shown to have a variety of biochemical and physiological effects. It has been shown to be able to reduce the oxidation of proteins, which can lead to increased stability of the proteins. It has also been shown to be able to reduce the oxidation of lipids, which can lead to increased stability of the lipids. In addition, it has been shown to be able to reduce the oxidation of DNA, which can lead to increased stability of the DNA.
实验室实验的优点和局限性
The use of TAPRuF4 in lab experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and does not need to be stored in extreme conditions. However, there are some limitations to using this compound in lab experiments. For example, it is not able to catalyze certain reactions and it is not able to be used in certain types of spectroscopy.
未来方向
There are a number of potential future directions for the use of TAPRuF4 in scientific research. One potential direction is to use it as a catalyst in more complex reactions, such as those involving multiple steps. Additionally, it could be used in more complex spectroscopy experiments, such as those involving multiple wavelengths. Furthermore, it could be used to study the biochemical and physiological effects of other compounds, such as drugs or other organometallic compounds. Finally, it could be used to study the interactions between different molecules, such as proteins, lipids, and DNA.
合成方法
TAPRuF4 can be synthesized using a variety of methods, including the “solvent-free” and “solvent-assisted” methods. In the solvent-free method, the ruthenium atom is first reacted with the tris(acetylacetonato)Ru(II), H5-2,4-dimethylpentadienyl, and tetrafluoroborate ligands in a heated reaction. The reaction is then cooled and the resulting product is purified and collected. In the solvent-assisted method, the ruthenium atom is reacted with the ligands in a solvent, such as N,N-dimethylformamide. The reaction is then cooled and the product is purified and collected.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) involves the reaction of [Ru(H5-2,4-dimethylpentadienyl)(acetonitrile)2Cl] with AgBF4 in acetonitrile followed by the addition of acetonitrile and NaBF4 to form the final product.", "Starting Materials": [ "[Ru(H5-2,4-dimethylpentadienyl)(acetonitrile)2Cl]", "AgBF4", "acetonitrile", "NaBF4" ], "Reaction": [ "1. Dissolve [Ru(H5-2,4-dimethylpentadienyl)(acetonitrile)2Cl] and AgBF4 in acetonitrile.", "2. Stir the mixture at room temperature for 1 hour.", "3. Add acetonitrile and NaBF4 to the mixture.", "4. Stir the mixture at room temperature for an additional 2 hours.", "5. Filter the mixture to remove any insoluble material.", "6. Concentrate the filtrate under reduced pressure.", "7. Recrystallize the product from acetonitrile to obtain TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE)." ] } | |
CAS 编号 |
145271-55-2 |
产品名称 |
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) |
分子式 |
Ru(C7H11)(CH3CN)3 BF4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



